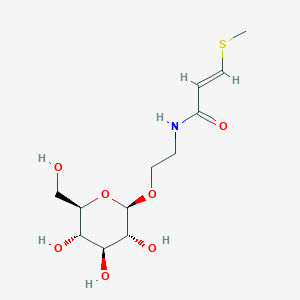

Entadamide-A-beta-D-glucopyranoside

Description

Contextualization within the Entada Genus and Fabaceae Family

The Entada genus belongs to the Fabaceae (or Leguminosae) family, commonly known as the legume, pea, or bean family. greenpharmacy.infonih.gov This family is the third-largest among flowering plants and is recognized for its vast diversity, encompassing over 750 genera and 18,000 species. researchgate.net Plants in the Entada genus are typically woody climbers, trees, shrubs, or lianas distributed across tropical and subtropical regions of the world, including Asia, Africa, and the Americas. greenpharmacy.infoanalis.com.my

The Fabaceae family is a rich source of a wide array of bioactive compounds, including alkaloids, flavonoids, saponins (B1172615), tannins, and glycosides. researchgate.netmdpi.com The genus Entada is no exception and is known for producing a variety of chemical constituents, with saponins, flavonoids, and sulfur-containing glycosides being prominent. greenpharmacy.info Recent phylogenetic studies have led to the re-circumscription of the Entada genus to include the genus Elephantorrhiza, based on strong molecular evidence. pensoft.net

Historical Perspective of Phytochemical Research on Entada Species

The medicinal use of Entada species in traditional systems of medicine, such as Ayurveda, has a long history, with applications for treating ailments like arthritis, liver disorders, and joint pain. greenpharmacy.info This traditional knowledge has spurred phytochemical investigations into the genus. Early research focused on identifying the major classes of compounds present, such as saponins, which are abundant in many Entada species. greenpharmacy.infoanalis.com.my

Over the decades, research has progressed from basic phytochemical screening to the isolation and structural elucidation of specific compounds. researchgate.net For instance, studies on Entada phaseoloides have a history of use in Indian folk medicine for various purposes. phytojournal.com Phytochemical investigations of Entada rheedii have revealed the presence of tryptophan derivatives and other compounds. researchgate.net The exploration of various Entada species has led to the identification of numerous compounds, including those with potential anti-inflammatory, antimicrobial, and anti-ulcerogenic properties. analis.com.myresearchgate.net

Significance of Glycosides in Natural Product Discovery

Glycosides are a diverse group of natural products characterized by a sugar molecule (the glycone) bonded to a non-sugar molecule (the aglycone). This structural feature significantly influences their solubility, stability, and biological activity. The vast structural diversity of both the sugar and aglycone portions makes glycosides a rich source for the discovery of novel therapeutic agents. mdpi.com

In plants, glycosides play various roles, including defense against herbivores and pathogens, and as signaling molecules. researchgate.net For researchers, the presence of a sugar moiety can enhance the pharmacological profile of a compound. The study of glycosides has been instrumental in the development of numerous drugs. The continued exploration of plant-derived glycosides, such as those from the Fabaceae family, remains a promising avenue for identifying new bioactive compounds. mdpi.com

Current Research Landscape of Entadamide-A-beta-D-glucopyranoside

This compound has been identified as a major component in the seeds of Entada phaseoloides. medchemexpress.comglpbio.com Its chemical structure has been elucidated through spectroscopic techniques. ijpp.com

Recent research has focused on the isolation, purification, and biological evaluation of this compound. For instance, high-speed countercurrent chromatography has been successfully employed to separate and purify this compound from crude extracts of Entada phaseoloides. researchgate.net

Properties

IUPAC Name |

(E)-3-methylsulfanyl-N-[2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]prop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO7S/c1-21-5-2-8(15)13-3-4-19-12-11(18)10(17)9(16)7(6-14)20-12/h2,5,7,9-12,14,16-18H,3-4,6H2,1H3,(H,13,15)/b5-2+/t7-,9-,10+,11-,12-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FISKBHZVUFLWDZ-IYYAVIMFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC=CC(=O)NCCOC1C(C(C(C(O1)CO)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS/C=C/C(=O)NCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isolation and Purification Methodologies

Extraction Techniques from Natural Sources

Entadamide-A-beta-D-glucopyranoside is predominantly isolated from the seeds of Entada phaseoloides and Entada rheedei. researchgate.netresearchgate.netnih.gov The initial and critical step in obtaining this compound is the extraction process, which aims to efficiently draw out the desired glycoside from the plant matrix.

The choice of solvent is paramount for the effective extraction of glycosides like this compound. The polarity of the solvent plays a crucial role, with polar solvents generally being more effective for extracting polar compounds such as glycosides. researchgate.netnih.gov

Ethanol (B145695) is a commonly employed solvent for this purpose. researchgate.netsci-hub.se Research has shown that a 40% ethanol concentration can be optimal for extracting this compound from Entada phaseoloides. sci-hub.senih.gov In one optimized protocol, the extraction was carried out at a temperature of 65°C with a solid-to-liquid ratio of 1:15 (g/mL) for a duration of 2.5 hours. sci-hub.senih.gov Under these conditions, a notable yield of 14.14 mg/g of this compound was achieved from the crude extract. sci-hub.se

Methanol has also been utilized, often in combination with other solvents or as part of a fractionation process. ijpp.comdavidpublisher.com For instance, a methanolic extract of Entada phaseoloides seeds was subjected to further chromatographic separation to isolate the target compound. ijpp.com Hydroalcoholic solutions, such as an 80:20 v/v mixture of ethanol and water, have also been used for extraction. ajper.com The principle of "like dissolves like" governs this selection, where the polarity of the solvent is matched with that of the target compound to maximize solubility and extraction efficiency. nih.gov

| Extraction Parameter | Optimal Condition | Reference |

| Solvent | 40% Ethanol | sci-hub.senih.gov |

| Temperature | 65°C | sci-hub.senih.gov |

| Solid-to-Liquid Ratio | 1:15 (g/mL) | sci-hub.senih.gov |

| Extraction Time | 2.5 hours | sci-hub.senih.gov |

Following the initial extraction, the crude extract, which is a complex mixture of various phytochemicals, undergoes preliminary fractionation. This step aims to separate the compounds based on their polarity, thereby enriching the fraction containing this compound.

A common strategy involves liquid-liquid extraction using a series of solvents with increasing polarity. For example, an ethanol extract can be partitioned between ethyl acetate (B1210297) and water. researchgate.net The butanol-soluble fraction of an aqueous or ethanolic extract is often where sulfur-containing amides and their glycosides, including this compound, are concentrated. researchgate.netdavidpublisher.com This fractionation is guided by the differential solubility of the compounds in the immiscible solvent phases.

Advanced Chromatographic Separation Strategies for Isolation

To achieve a high degree of purity, the enriched fractions are subjected to one or more advanced chromatographic techniques.

High-Speed Countercurrent Chromatography (HSCCC) has emerged as a highly effective and economical method for the preparative separation of natural products, including this compound. sci-hub.senih.govglobalresearchonline.net This technique, which operates on the principle of liquid-liquid partition, avoids the use of solid stationary phases, thus preventing irreversible adsorption of the sample. globalresearchonline.netwikipedia.org

A specific two-phase solvent system composed of n-butanol-acetic acid-water in a 4:1:5 volume ratio has been successfully employed for the one-step separation of this compound from a crude extract of Entada phaseoloides. sci-hub.senih.gov In a particular experiment, this method yielded 33.97 mg of this compound with a purity of 98.6% from 500 mg of crude extract, demonstrating a recovery of 97.7%. nih.gov The retention of the stationary phase was reported to be 51.0%. nih.gov

| HSCCC Parameter | Details | Reference |

| Solvent System | n-butanol-acetic acid-water (4:1:5, v/v/v) | sci-hub.senih.gov |

| Elution Mode | Head-to-tail | nih.gov |

| Sample Size | 500 mg crude extract | nih.gov |

| Yield | 33.97 mg | nih.gov |

| Purity | 98.6% | nih.gov |

| Recovery | 97.7% | nih.gov |

Column chromatography is a fundamental and widely used technique for the purification of natural products. iipseries.orgresearchgate.netijariit.com Both normal-phase and reversed-phase column chromatography have been utilized in the isolation of this compound.

In normal-phase chromatography, a polar stationary phase like silica (B1680970) gel is used with a non-polar mobile phase. The separation is based on the differential adsorption of compounds to the stationary phase. iipseries.org For instance, a methanolic extract of Entada phaseoloides seeds was subjected to column chromatography on silica gel (100-200 mesh) using a gradient of hexane (B92381) and ethyl acetate to yield fractions containing this compound. ijpp.com

Reversed-phase silica gel column chromatography has also been employed, where a non-polar stationary phase is used with a polar mobile phase. researchgate.net This technique is particularly suitable for the separation of polar compounds.

For the final purification step to obtain highly pure this compound, semi-preparative High-Performance Liquid Chromatography (HPLC) is often the method of choice. researchgate.netetconanalytical.como-cp.de This technique offers high resolution and efficiency in separating closely related compounds. thermofisher.com

Following initial separation by column chromatography, fractions containing the target compound can be further purified using semi-preparative HPLC. researchgate.net This allows for the isolation of the compound at a high purity level, which is essential for accurate structural elucidation and bioactivity studies. researchgate.netijpp.com Semi-preparative HPLC systems are designed to handle larger sample loads than analytical HPLC, making them suitable for isolating sufficient quantities of the compound for further research. o-cp.depolyu.edu.hkpolyu.edu.hk

Purity Assessment and Yield Optimization in Research Protocols

The efficient isolation and purification of this compound from natural sources are critical for its further study and potential applications. Research protocols have focused on optimizing extraction and purification conditions to maximize both the purity and the yield of the compound. High-speed countercurrent chromatography (HSCCC) has emerged as a particularly effective technique for this purpose. nih.govsci-hub.se

Detailed research findings have demonstrated a systematic approach to optimizing the extraction of this compound from the crude extract of Entada phaseoloides. nih.gov Orthogonal experiments were conducted to determine the optimal conditions for several key parameters. nih.gov The established optimal extraction conditions include an extraction temperature of 65°C, a solid-to-liquid ratio of 1:15 (g/mL), an ethanol concentration of 40%, and an extraction time of 2.5 hours. nih.gov

Following extraction, the purification of this compound has been successfully achieved using HSCCC. This technique allows for a one-step separation and purification process, which is an efficient alternative to conventional methods like silica gel column chromatography and HPLC. sci-hub.se A two-phase solvent system composed of n-butanol-acetic acid-water in a 4:1:5 (v/v/v) ratio was utilized for the HSCCC separation. nih.govsci-hub.se The separation was performed in a head-to-tail elution mode with a stationary phase retention of 51.0%. nih.gov

This methodology has proven effective in yielding this compound with high purity and recovery rates. From a 500 mg sample of the crude extract, 33.97 mg of this compound was obtained. nih.govsci-hub.se The purity of the isolated compound was determined to be 98.6%, with a recovery rate of 97.7%. nih.govsci-hub.se This demonstrates the efficacy of the optimized HSCCC protocol for obtaining a high-quality product.

The purity of the final compound is typically assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and confirmed through structural elucidation methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). biocrick.comresearchgate.net

The following table summarizes the key findings from a notable research protocol for the purification of this compound:

| Parameter | Value |

| Starting Material | Crude extract of Entada phaseoloides |

| Purification Method | High-Speed Countercurrent Chromatography (HSCCC) |

| Solvent System | n-butanol-acetic acid-water (4:1:5, v/v/v) |

| Initial Crude Extract Amount | 500 mg |

| Yield of this compound | 33.97 mg |

| Purity | 98.6% |

| Recovery Rate | 97.7% |

This table presents data from a specific study on the purification of this compound. nih.govsci-hub.se

Structural Elucidation and Stereochemical Characterization

Advanced Spectroscopic Techniques for Structural Determination

The structural backbone and functional groups of Entadamide-A-beta-D-glucopyranoside were mapped out using a suite of powerful spectroscopic tools, each providing a unique piece of the structural puzzle. The isolation and purification of this compound, often from the seeds of plants like Entada phaseoloides, is a critical first step, typically achieved through chromatographic techniques such as high-speed countercurrent chromatography. chemfaces.comresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy has been a cornerstone in the structural elucidation of this compound. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (2D NMR) techniques are employed to map the complete carbon and proton framework of the molecule.

2D NMR experiments such as COSY (Correlation Spectroscopy) are used to establish proton-proton couplings within the aglycone and the glucose unit, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments are crucial for correlating protons to their directly attached carbons and for identifying long-range C-H correlations, respectively. These correlations are instrumental in connecting the aglycone part of the molecule to the glucose unit through the glycosidic linkage.

Table 1: Representative NMR Data for Glucopyranoside Moieties

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| 1' | ~4.4 (d, J = ~7-8 Hz) | ~103 |

| 2' | ~3.2 | ~74 |

| 3' | ~3.4 | ~77 |

| 4' | ~3.3 | ~70 |

| 5' | ~3.4 | ~77 |

| 6'a | ~3.9 | ~61 |

| 6'b | ~3.7 |

Note: These are typical chemical shift ranges for a β-D-glucopyranoside unit and may vary slightly for this compound.

Mass spectrometry provides vital information about the molecular weight and elemental composition of this compound. High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is a key technique used to determine the precise molecular formula. For this compound, HR-ESI-MS analysis would yield a molecular ion peak, and its exact mass measurement would confirm the elemental composition of C₁₂H₂₁NO₇S. medchemexpress.com

Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments offer further structural insights. The cleavage of the glycosidic bond is a characteristic fragmentation, resulting in ions corresponding to the aglycone and the glucose unit (a loss of 162 Da). This fragmentation pattern helps to confirm the presence and nature of the sugar moiety.

Infrared (IR) spectroscopy is employed to identify the various functional groups present in the this compound molecule. The IR spectrum would display characteristic absorption bands corresponding to these groups.

Table 2: Expected Infrared (IR) Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Description |

|---|---|---|

| O-H (hydroxyl groups) | 3500-3200 (broad) | Stretching vibrations of the multiple hydroxyl groups on the glucose moiety and the aglycone. |

| N-H (amide) | ~3300 | Stretching vibration of the N-H bond in the amide group. |

| C-H (alkenyl) | ~3100-3000 | Stretching vibration of the C-H bonds in the propenamide moiety. |

| C=O (amide I band) | ~1650 | Stretching vibration of the carbonyl group in the amide functionality. |

| C=C (alkene) | ~1600 | Stretching vibration of the carbon-carbon double bond. |

| C-O (ether and alcohol) | 1200-1000 | Stretching vibrations of the C-O bonds within the glucose ring and the glycosidic linkage. |

Determination of Glycosidic Linkages and Stereochemistry

The connection between the aglycone, Entadamide A, and the glucose unit is a critical aspect of the structure. The "beta-D-glucopyranoside" part of the name indicates that the glucose is in its pyranose (six-membered ring) form and the glycosidic bond at the anomeric carbon (C-1') has a beta (β) configuration. This stereochemistry is typically confirmed by the large coupling constant of the anomeric proton in the ¹H NMR spectrum, as mentioned earlier. The "D" designation refers to the stereochemistry of the chiral center furthest from the anomeric carbon in the glucose molecule, which is standard for naturally occurring glucose. The linkage point to the aglycone would be definitively established through HMBC correlations in 2D NMR, showing a correlation between the anomeric proton (H-1') of the glucose and the carbon of the aglycone to which it is attached.

Comparative Structural Analysis with Related Entadamides (e.g., Entadamide A, Entadamide C)

This compound belongs to a family of related sulfur-containing amides. A comparison with its congeners, Entadamide A and Entadamide C, highlights the structural variations within this group of natural products. nih.govresearchgate.net

Table 3: Structural Comparison of this compound, Entadamide A, and Entadamide C

| Compound | Molecular Formula | Structural Features |

|---|---|---|

| This compound | C₁₂H₂₁NO₇S | Entadamide A core with a β-D-glucopyranosyl unit attached to the 2-hydroxyethyl group. |

| Entadamide A | C₆H₁₁NO₂S | The aglycone of this compound, characterized as trans-N-(2-hydroxyethyl)-3-methylthiopropenamide. nih.govjst.go.jp |

| Entadamide C | C₆H₁₁NO₃S | The sulfoxide (B87167) form of Entadamide A, with the sulfur atom oxidized to a sulfinyl group. |

Additionally, a cis-isomer of this compound has also been isolated, indicating that stereoisomerism around the carbon-carbon double bond of the propenamide moiety is another source of structural diversity in this compound class. nih.gov

Biosynthetic Pathways and Chemical Synthesis Studies of Entadamide a Beta D Glucopyranoside and Analogs

Proposed Biosynthetic Origins within Entada Species

Entadamide-A-beta-D-glucopyranoside is a naturally occurring compound found in plants of the Entada genus, such as Entada phaseoloides and Entada rheedii. jst.go.jpresearchgate.netwikipedia.org The molecule consists of a sulfur-containing aglycone, Entadamide A, linked to a glucose molecule. The biosynthesis of this compound within the plant is a complex process that is not yet fully elucidated. However, based on its chemical structure, a plausible biosynthetic pathway can be proposed, originating from common primary metabolites.

The aglycone, Entadamide A, is structurally identified as trans-N-(2-hydroxyethyl)-3-methylthiopropenamide. jst.go.jp The biosynthesis is hypothesized to involve several key precursors:

Ethanolamine (B43304) : This compound likely serves as the precursor for the N-(2-hydroxyethyl) portion of the amide. Ethanolamine itself is derived from the decarboxylation of the amino acid serine.

A Three-Carbon Acyl Unit : The propenamide backbone is thought to originate from a three-carbon carboxylic acid, such as propionic acid or a related metabolite.

A Sulfur Donor : The methylthio (-SCH3) group is likely derived from the amino acid methionine, which is a common donor of methyl and sulfur-containing groups in biological systems.

The proposed pathway would involve the activation of the carboxylic acid, followed by an amidation reaction with ethanolamine to form the N-(2-hydroxyethyl) amide bond. The introduction of the methylthio group and the formation of the double bond would occur through a series of enzymatic reactions, though the precise sequence remains a subject of investigation.

The final step in the biosynthesis of this compound is the glycosylation of the Entadamide A aglycone. This involves the attachment of a glucose molecule to the hydroxyl group of the ethanolamine moiety. This reaction is catalyzed by a specific UDP-glycosyltransferase (UGT) enzyme, which transfers a glucose unit from an activated sugar donor, UDP-glucose, to the aglycone. This glycosylation step enhances the water solubility and stability of the compound within the plant.

Identification of Biosynthesis-Related Genes (e.g., CYP, UGT) in Entada Species

The specific genes responsible for the biosynthesis of this compound in Entada species have not yet been fully characterized. However, advances in genomics and transcriptomics have enabled researchers to identify potential candidate genes involved in the synthesis of other secondary metabolites in these plants.

Integrative analyses of the metabolome and transcriptome of species like Entada phaseoloides have been successful in identifying genes involved in other biosynthetic pathways, such as that of flavonoids. frontiersin.org These studies reveal large families of genes encoding enzymes that are typically involved in natural product biosynthesis. Based on the proposed biosynthetic pathway for Entadamide A, several classes of enzymes, and the genes encoding them, are expected to play a crucial role:

Cytochrome P450 Monooxygenases (CYPs) : This large family of enzymes is known to be involved in a wide array of oxidative reactions in secondary metabolism. In the context of Entadamide A biosynthesis, CYPs could be involved in hydroxylation or desaturation steps required to form the propenamide backbone.

UDP-glycosyltransferases (UGTs) : These enzymes are critical for the final step of biosynthesis: the glycosylation of the Entadamide A aglycone. frontiersin.org Plant genomes typically contain a large number of UGT genes, each with specificity for different substrates (aglycones) and sugar donors. A specific UGT is responsible for transferring glucose from UDP-glucose to the hydroxyl group of Entadamide A to form the final glycoside. glpbio.commedchemexpress.com

While transcriptomic data for Entada species are becoming available, targeted studies involving gene silencing or heterologous expression are needed to functionally validate the specific CYP, UGT, and other biosynthetic genes involved in the formation of this compound.

Synthetic Approaches to Entadamide A and its Glycosides

The chemical synthesis of Entadamide A and its glycoside has been explored to confirm its structure and to provide a source of the compound for further study.

The synthesis of the aglycone, Entadamide A, was first reported in 1989. nih.gov The approach is a straightforward two-step process:

Thiol Addition : The synthesis begins with propiolic acid. A Michael addition of methanethiol (B179389) to the carbon-carbon triple bond of propiolic acid establishes the 3-methylthiopropenyl backbone. This reaction yields trans-3-(methylthio)acrylic acid.

Amide Coupling : The resulting carboxylic acid is then coupled with ethanolamine to form the final amide bond. This condensation reaction is typically carried out using a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC). nih.gov

The synthesis of the final glycoside, this compound, requires an additional glycosylation step. While a specific total synthesis has not been detailed in readily available literature, it would follow established principles of glycoside synthesis. researchgate.netiiserpune.ac.in This process involves:

Protection : The multiple hydroxyl groups on the glucose molecule must be protected (e.g., as acetyl or benzyl (B1604629) ethers) to prevent unwanted side reactions, leaving only the anomeric carbon available for reaction.

Activation : The protected glucose is converted into a reactive glycosyl donor, such as a glycosyl halide or a trichloroacetimidate.

Glycosidic Bond Formation : The glycosyl donor is reacted with Entadamide A. The reaction is promoted by a catalyst (e.g., a Lewis acid) and forms the beta-glycosidic bond with the primary hydroxyl group of the ethanolamine moiety of Entadamide A.

Deprotection : Finally, the protecting groups on the glucose residue are removed to yield this compound.

Chemoenzymatic Synthesis and Derivatization Research for Analog Development

Chemoenzymatic synthesis has emerged as a powerful strategy for the production of complex natural products like this compound and for the development of novel analogs. researchgate.netsemanticscholar.org This approach combines the efficiency of chemical synthesis for creating the core structure with the high selectivity of enzymatic reactions for specific transformations, particularly for glycosylation. researchgate.net

For this compound, a chemoenzymatic route would typically involve the chemical synthesis of the aglycone, Entadamide A, as described previously. The subsequent glycosylation step would then be performed using an enzyme, offering significant advantages over a purely chemical approach:

Stereoselectivity : Enzymes like glycosyltransferases or engineered glycosidases (glycosynthases) can form the glycosidic bond with precise control over the stereochemistry, reliably producing the desired beta-anomer without the formation of the alpha-anomer. researchgate.net

Regioselectivity : An enzyme can selectively target the primary hydroxyl group of the ethanolamine moiety in Entadamide A, avoiding the need for complex protection and deprotection steps.

This chemoenzymatic strategy is also highly adaptable for the development of analogs. By providing the enzyme with different activated sugar donors (e.g., UDP-galactose, UDP-xylose) or modified versions of Entadamide A, a library of novel glycosylated derivatives can be generated. These analogs are valuable tools for structure-activity relationship (SAR) studies, helping to identify the key structural features of the molecule responsible for its biological activities.

Pharmacological Activities and Molecular Mechanisms in Vitro and in Vivo Models

Neuropharmacological Research

Investigations into the neuropharmacological properties of Entadamide-A-beta-D-glucopyranoside have focused on its potential to counter memory deficits and modulate key neurological pathways.

Anti-Amnesic and Cognitive Enhancement Investigations in Animal Models

The potential of this compound as a cognitive-enhancing agent has been explored through studies on its source plant, Entada phaseoloides. While research on the isolated compound is still emerging, studies on the methanolic extract of Entada phaseoloides seeds (MEEP), in which this compound is a known constituent, have provided significant insights. nih.govmedchemexpress.com

A key animal model used in this research involves inducing amnesia in mice with scopolamine, a muscarinic acetylcholine (B1216132) receptor antagonist that impairs learning and memory. nih.govnih.gov The Morris water maze (MWM), a standard test for spatial learning and memory, has been employed to evaluate the anti-amnesic effects. nih.gov In these studies, the extract from Entada phaseoloides demonstrated a significant ability to reverse scopolamine-induced memory impairment. nih.gov Mice treated with the extract showed a marked decrease in escape latency (the time taken to find a hidden platform) and spent significantly more time in the target quadrant during the probe trial, indicating improved spatial memory retention. nih.gov

Modulation of Neurochemical Markers

A crucial mechanism underlying cognitive function is the regulation of neurotransmitters, particularly acetylcholine (ACh). The enzyme acetylcholinesterase (AChE) breaks down ACh, and its overactivity is linked to cognitive decline. nih.gov Research indicates that the beneficial cognitive effects of Entada phaseoloides extract, containing this compound, are associated with the modulation of this neurochemical marker. nih.govmedchemexpress.com

Studies have shown that pretreatment with the plant extract suppressed the mRNA expression of AChE in the hippocampus of scopolamine-treated mice. nih.gov By inhibiting the expression of this enzyme, the extract helps to maintain higher levels of acetylcholine in the brain, which is a key strategy for managing cognitive deficits. nih.gov This finding suggests that this compound may contribute to the observed memory-enhancing effects by acting on the cholinergic system.

Role in Endoplasmic Reticulum Stress Modulation

The endoplasmic reticulum (ER) is vital for protein synthesis and folding. mdpi.comnih.gov An accumulation of unfolded or misfolded proteins leads to a state known as ER stress, which activates the unfolded protein response (UPR). mdpi.comnih.gov While initially a protective mechanism, chronic ER stress can trigger cell death and is increasingly implicated in the pathogenesis of neurodegenerative diseases associated with cognitive impairment. mdpi.com

Currently, there is no direct research investigating the effect of this compound on ER stress pathways. However, given its demonstrated neuropharmacological activities, such as improving cognitive function in amnesic models, a role in modulating ER stress is a plausible, yet unproven, hypothesis. Pharmacological agents that alleviate ER stress have shown promise in preclinical models of neurodegeneration. nih.gov Therefore, future research is warranted to explore whether this compound exerts its cognitive-enhancing effects, at least in part, by mitigating ER stress and downregulating pro-apoptotic UPR pathways in neuronal cells.

Immunomodulatory Research

In addition to its neuropharmacological profile, this compound has been identified as having significant immunomodulatory properties, particularly involving the complement system.

Anti-Complement System Activity Investigations

The complement system is a key component of the innate immune system, and its overactivation can contribute to inflammation and tissue damage. This compound has been identified as a compound with anti-complement activity. nih.govmedchemexpress.com The primary method for evaluating this activity in vitro is through a hemolysis inhibition assay, which measures the ability of a compound to prevent the complement-mediated destruction of red blood cells, typically using sensitized sheep erythrocytes in guinea pig serum. nih.gov

Studies have confirmed that this compound possesses anti-complement properties, though detailed quantitative data such as IC50 values are not widely published in the primary literature. nih.govmedchemexpress.com This activity suggests that the compound could play a role in modulating inflammatory processes where the complement cascade is a contributing factor.

Impact of Intestinal Bacterial Metabolism on Immunomodulatory Activity

A fascinating aspect of the pharmacology of this compound is the influence of the gut microbiota on its biological activity. Research has shown that the compound is metabolized by human intestinal bacteria. nih.gov

In vitro incubation with human fecal microflora leads to the transformation of this compound. The glycosidic bond is cleaved, releasing the sugar moiety and yielding its aglycone, Entadamide A. nih.gov Crucially, this metabolic conversion significantly enhances its anti-complement effect. nih.gov This finding indicates that the immunomodulatory effects observed may be largely attributable to the metabolite rather than the parent compound. It highlights the critical role of the gut microbiome in processing this natural compound and potentially amplifying its therapeutic efficacy. nih.gov

Antioxidant Activity Research

The antioxidant potential of a compound is its ability to neutralize harmful free radicals, thereby mitigating oxidative stress, a key factor in the pathogenesis of numerous chronic diseases.

Direct research detailing the free radical scavenging activity of this compound, including specific IC50 values from assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and hydroxyl radical scavenging assays, is limited in publicly available scientific literature.

Specific studies investigating the direct role of this compound in mitigating oxidative stress in cellular and animal models are not readily found in current research. However, the general antioxidant properties of Entada phaseoloides extracts suggest a potential for its constituents to protect against oxidative damage. davidpublisher.com

Anti-inflammatory Research (in conjunction with Entadamide A and related compounds)

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in a variety of diseases. The anti-inflammatory potential of Entada phaseoloides and its constituents has been a subject of interest. phytojournal.comdavidpublisher.comphytojournal.com

While specific data on the anti-inflammatory effects of this compound in cellular models such as lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages is not available, research on the extracts of Entada phaseoloides provides some insights. Saponins (B1172615) isolated from this plant have been found to exhibit significant anti-inflammatory effects. phytojournal.com The traditional use of the plant for treating inflammatory conditions further supports the notion that its bioactive components possess anti-inflammatory properties. davidpublisher.comphytojournal.com

There is currently a lack of specific research data on the inhibitory effects of this compound on pro-inflammatory enzymes like 5-lipoxygenase. The anti-inflammatory activity of the plant's saponins has been documented, but the precise mechanisms, including specific enzyme inhibition by its individual compounds, remain an area for future investigation. phytojournal.com

Antimicrobial Research

The investigation into the antimicrobial properties of this compound is another area that requires more focused research. While the broader class of compounds to which it belongs, glycosides, has been shown to possess antimicrobial activities, specific data for this compound is not currently available. The traditional use of Entada phaseoloides as an antibacterial agent suggests that its constituents, including this compound, may contribute to this effect. phytojournal.com

Antibacterial Activity Studies

While extracts of Entada species have been reported to possess antimicrobial properties, specific studies focusing on the direct antibacterial activity of isolated this compound against Mycobacteria are not extensively documented in the currently available scientific literature. researchgate.netresearchgate.net The general antimicrobial potential of the plant extracts is often attributed to a mixture of constituents, including saponins and phenolic compounds. researchgate.net Further research is required to determine the specific contribution, if any, of this compound to the observed antibacterial effects of the source plant extracts against mycobacterial strains.

Antiviral Activity Investigations

Similar to the antibacterial studies, the antiviral properties of Entada species have been noted in broader screenings of plant extracts. For instance, extracts of Entada rheedii have been reported to show antiviral activity. researchgate.net However, dedicated investigations into the antiviral efficacy of purified this compound against specific viruses, such as the Coxsackie B4 virus, have not been identified in the reviewed scientific literature. Therefore, a direct antiviral role for this specific compound remains to be established through targeted in vitro and in vivo studies.

Gastroprotective Research

The traditional use of Entada phaseoloides for gastrointestinal ailments has prompted scientific inquiry into its gastroprotective effects. ijpp.comrjptonline.orgresearchgate.net

Anti-Ulcerogenic Models (e.g., Ethanol-induced Ulcer Model)

Studies on the ethanol (B145695) extract of the seeds of Entada phaseoloides have shown significant anti-ulcer activity in models such as the ethanol-induced gastric ulcer model in rats. researchgate.net this compound has been identified as one of the chemical constituents of these seeds. ijpp.comresearchgate.netresearchgate.net However, the available research has primarily focused on the effects of the crude extract, which contains a multitude of compounds. researchgate.net At present, there is a lack of specific studies that have isolated this compound and individually assessed its protective role in an ethanol-induced ulcer model. Consequently, its direct contribution to the observed gastroprotective effects of the plant extract is not yet scientifically elucidated.

Investigation into Cytotoxicity in Specific Cell Lines (Non-Clinical Context)

The cytotoxic potential of this compound, specifically its cis-isomer, has been evaluated against a panel of human cancer cell lines. A key study by Sugimoto and colleagues in 2011 detailed the isolation of cis-entadamide A β-D-glucopyranoside from the seed kernels of Entada rheedei and its subsequent cytotoxic assessment. The compound was tested for its ability to inhibit the growth of various cancer cell lines, providing valuable preliminary data on its potential as a cytotoxic agent. ufrgs.brnii.ac.jphiroshima-u.ac.jpnii.ac.jphiroshima-u.ac.jp

The research indicated that this compound exhibits cytotoxic activity against several human cancer cell lines. ufrgs.brnii.ac.jphiroshima-u.ac.jpnii.ac.jphiroshima-u.ac.jp While the primary literature should be consulted for detailed experimental conditions and dose-response curves, the reported findings highlight the compound's activity against a range of cell types.

Table 1: Reported Cytotoxic Activity of cis-Entadamide A β-D-glucopyranoside Against Various Human Cancer Cell Lines

| Cell Line | Cancer Type | Reported Activity |

|---|---|---|

| T98G | Glioblastoma | Cytotoxic |

| A549 | Lung Carcinoma | Cytotoxic |

| PC3 | Prostate Cancer | Cytotoxic |

| MDA-MB-231 | Breast Cancer | Cytotoxic |

| HL-60 | Promyelocytic Leukemia | Cytotoxic |

| HT-29 | Colon Adenocarcinoma | Cytotoxic |

Data is based on a study by Sugimoto et al. (2011) which evaluated the cytotoxic effects of the compound. ufrgs.brnii.ac.jphiroshima-u.ac.jpnii.ac.jphiroshima-u.ac.jp

Structure Activity Relationship Sar Studies

Impact of Glycosylation on Pharmacological Efficacy and Potency

Research indicates that Entadamide-A-beta-D-glucopyranoside exhibits anti-complement activity. However, studies involving incubation with human intestinal bacteria have shown that the compound is metabolized into its aglycone, Entadamide A. This biotransformation leads to an enhancement of its anti-complement effects, suggesting that the aglycone is the more potent form for this specific activity. This implies that the glycosidic form may facilitate delivery, while the deglycosylated form is responsible for the heightened biological action at the target site.

Furthermore, studies have evaluated the antioxidant properties of both the glycoside and its aglycone. Both this compound and Entadamide A have been shown to possess scavenging abilities against free radicals, indicating that the core structure contributes to this activity. chemfaces.com The presence of the glucose moiety in this compound enhances its water solubility compared to the more lipophilic aglycone, which can influence its distribution and interaction with biological systems. nih.gov

The table below summarizes the comparative activities, highlighting the role of the glycosyl group.

Table 1: Impact of Glycosylation on Biological Activity

| Compound | Form | Key Biological Activity | Observation |

|---|---|---|---|

| This compound | Glycoside | Anti-complement Activity | Serves as a precursor; less potent than the aglycone. |

| Entadamide A | Aglycone | Anti-complement Activity | Activity is enhanced upon deglycosylation of the parent glycoside. |

| This compound | Glycoside | Antioxidant Activity | Possesses free radical scavenging ability. chemfaces.com |

Comparative Analysis with Aglycones and Other Glycosides

A comparative analysis of this compound with its aglycone and other related compounds further clarifies the structural requirements for its biological effects. The aglycone, Entadamide A, is the primary pharmacophore for certain activities.

Entadamide A (Aglycone): As established, Entadamide A is more potent in anti-complement assays. Beyond this, Entadamide A itself has been synthesized and shown to inhibit the 5-lipoxygenase activity in rat basophilic leukemia (RBL-1) cells, suggesting anti-inflammatory potential. mdpi.com This activity is attributed to the sulfur-containing amide structure.

Other Related Glycosides: The genus Entada produces a variety of glycosidic compounds. For instance, phaseoloidin (B1631818), another compound isolated from Entada phaseoloides, is also metabolized by intestinal bacteria into its aglycone, which similarly enhances its anti-complement effects. This parallel suggests a common mechanism for related glycosides from this plant, where the sugar moiety serves as a modulating and delivery group.

Related Aglycones and Isomers: Compounds structurally similar to Entadamide A have been isolated from other plants. For example, clinamides A-C and 2-cis-entadamide A were identified in Clinacanthus nutans. researchgate.net Entadamide A is the trans-isomer, and the natural occurrence of its cis-isomer (2-cis-entadamide A) highlights the potential for geometric isomerism to influence biological activity, as the spatial arrangement of atoms can significantly affect interaction with biological targets. researchgate.netsphinxsai.com

The table below provides a comparative overview of these related compounds.

Table 2: Comparative Analysis of this compound and Related Compounds

| Compound | Class | Source Organism | Noted Biological Activity |

|---|---|---|---|

| This compound | Glycoside | Entada phaseoloides | Anti-complement, Antioxidant chemfaces.com |

| Entadamide A | Aglycone | Entada phaseoloides, Clinacanthus nutans | 5-Lipoxygenase inhibition, Anti-complement mdpi.comresearchgate.net |

| 2-cis-entadamide A | Aglycone Isomer | Clinacanthus nutans | Isolated alongside Entadamide A researchgate.netsphinxsai.com |

| Entadamide B | Aglycone | Entada phaseoloides | 5-Lipoxygenase inhibition mdpi.com |

Influence of Structural Modifications on Biological Activities

The biological activities of this compound can be altered through structural modifications of either the aglycone or the glycosidic moiety. While extensive synthetic SAR studies on this specific molecule are not widely reported, analysis of its structure and related compounds provides insight into potential modifications.

Modification of the Aglycone:

Amide Group: The N-(2-hydroxyethyl)amide portion of Entadamide A is a key feature. The synthesis of various amide derivatives from different amines could modulate the compound's polarity and hydrogen-bonding capacity, potentially altering its interaction with enzyme active sites or receptors. researchgate.net

Sulfur-Containing Acrylamide (B121943) Core: The sulfur atom and the acrylamide functionality are crucial. Synthesis of Entadamide A and B demonstrated that these simple sulfur-containing amides have 5-lipoxygenase inhibitory effects. mdpi.com Modifications to the sulfur group (e.g., oxidation state) or the alkyl group attached to it could fine-tune this activity.

Geometric Isomerism: As noted, Entadamide A is the trans-isomer. The cis and trans configurations of the double bond result in different molecular shapes. researchgate.net This difference can lead to variations in biological activity, as one isomer may fit better into a specific binding pocket than the other.

Modification of the Glycosidic Moiety:

Type of Sugar: The current structure features a β-D-glucopyranoside. Replacing glucose with other sugars (e.g., rhamnose, xylose) would alter the molecule's steric and electronic properties, potentially affecting its solubility, metabolic stability, and interaction with transporters.

Anomeric Configuration: The linkage is a β-glycosidic bond. Changing this to an α-linkage would alter the spatial orientation of the aglycone relative to the sugar, which could impact its recognition by enzymes and receptors.

Position of Glycosylation: The glucose is attached via the hydroxyl group of the ethanolamine (B43304) side chain. Shifting the glycosylation site, if other hydroxyl groups were present through modification, would create new analogues with potentially different biological profiles.

These potential modifications offer pathways for developing novel analogues with enhanced potency, selectivity, or improved pharmacokinetic properties.

Analytical Methodologies for Research and Quantification

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the quantitative analysis of Entadamide-A-beta-D-glucopyranoside. Researchers have established methods for the simultaneous determination of this compound alongside other major active constituents from Entada phaseoloides, such as phaseoloidin (B1631818) and entadamide A. researchgate.net

A common approach involves using a reversed-phase column, such as an Agilent Eclipse XDB-C18 column. researchgate.net The separation is typically achieved through a gradient elution system, which allows for the effective separation of multiple compounds within a short timeframe. For instance, a gradient system of acetonitrile (B52724) and 0.3% phosphoric acid has been successfully used, achieving complete separation of three target compounds within 10 minutes. researchgate.net The detection is commonly performed using a UV detector set at a wavelength of 280 nm. researchgate.net In some methods, semi-preparative HPLC is also employed for the isolation and purification of this compound. chemfaces.comnih.gov

Table 1: HPLC Method Parameters for this compound Analysis

| Parameter | Details | Source |

|---|---|---|

| Technique | High-Performance Liquid Chromatography (HPLC) | researchgate.net |

| Column | Agilent Eclipse XDB-C18 | researchgate.net |

| Mobile Phase | Gradient elution with acetonitrile and 0.3% phosphoric acid (v/v) | researchgate.net |

| Flow Rate | 1.0 mL/min | researchgate.net |

| Detection | 280 nm | researchgate.net |

| Run Time | ~10 minutes for complete separation of target compounds | researchgate.net |

Integration of Mass Spectrometry with Chromatography for Complex Mixture Analysis

For the analysis of complex mixtures and unequivocal identification of this compound, the integration of mass spectrometry (MS) with chromatography is indispensable. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and specifically, Ultra-Performance Liquid Chromatography-Quadrupole/Time-of-Flight Mass Spectrometry (UPLC-QTOF/MS), have been utilized for its identification. biocrick.com

This hyphenated technique provides not only the retention time data from the chromatography but also the mass-to-charge ratio (m/z) and fragmentation patterns from the mass spectrometer, which together offer a high degree of certainty in structural elucidation. biocrick.comscienceopen.com High-resolution mass spectrometry (HR-ESI-MS) has been used to determine the exact mass of the compound, with one study reporting an m/z of 346.0946 (calculated for C12H21NO7S: 346.0931), confirming its elemental composition. scienceopen.com The structural characterization is further solidified by combining MS data with Nuclear Magnetic Resonance (NMR) spectroscopy (1D and 2D NMR). scienceopen.comijpp.com This integrated approach is crucial for differentiating between isomers and related compounds within the complex extract of Entada phaseoloides seeds and stems. researchgate.net

Method Validation for Reproducible Research Outcomes

To ensure that analytical methods are reliable, accurate, and reproducible, rigorous method validation is performed. For HPLC methods quantifying this compound, validation is conducted according to established guidelines, such as those from the International Council for Harmonisation (ICH). researchgate.net

Key validation parameters include linearity, recovery (accuracy), and precision. Studies have demonstrated excellent linearity for the calibration curves of this compound, with correlation coefficients (r) greater than 0.999. researchgate.netbiocrick.com For instance, one validated method reported a linear range between 0.002 and 0.452 g/L with a correlation coefficient of 0.9997. biocrick.com The accuracy of the method is assessed through recovery studies, with one report showing an average recovery rate of 101.52%. biocrick.com Precision, which measures the closeness of repeated measurements, is evaluated by the relative standard deviation (RSD), which was found to be 1.09% for the aforementioned method. biocrick.com These validation results confirm that the developed analytical methods are suitable for their intended purpose of reliably quantifying this compound in research and quality control settings.

Table 2: Method Validation Data for this compound Quantification

| Validation Parameter | Finding | Source |

|---|---|---|

| Linearity (Correlation Coefficient, r) | >0.9997 | biocrick.com |

| Linear Range | 0.002 - 0.452 g/L | biocrick.com |

| Accuracy (Average Recovery) | 101.52% | biocrick.com |

| Precision (RSD) | 1.09% | biocrick.com |

Future Directions and Advanced Research Perspectives

Comprehensive Elucidation of Molecular Mechanisms and Signaling Pathways

Current knowledge regarding the molecular mechanisms of Entadamide-A-beta-D-glucopyranoside is largely centered on its anti-complement activity. medchemexpress.comglpbio.com However, the intricate signaling pathways triggered by this compound remain to be fully elucidated. Future research should focus on identifying the specific components of the complement system that are modulated and the downstream effects of this modulation. Investigating its influence on inflammatory and immune signaling cascades beyond the complement system is also a critical next step. Advanced techniques such as transcriptomics and proteomics can be employed to map the global changes in gene and protein expression in response to this compound treatment, providing a comprehensive view of the affected pathways.

Identification of Specific Biological Targets (e.g., Enzymes, Receptors)

A crucial aspect of understanding the pharmacological profile of this compound is the identification of its specific molecular targets. While its anti-complement activity is known, the direct interacting partners, such as specific enzymes or receptors, have not been definitively identified. medchemexpress.com Techniques like affinity chromatography, surface plasmon resonance (SPR), and drug affinity responsive target stability (DARTS) can be instrumental in isolating and identifying these targets. Computational methods, including molecular docking and simulations, can further predict and validate the binding interactions between this compound and its potential protein targets. researchgate.net Pinpointing these targets will be essential for understanding its mechanism of action and for the rational design of more potent and selective derivatives.

Application of Omics Technologies (e.g., Metabolomics, Genomics) in Biosynthesis Research

The biosynthesis of complex natural products like this compound involves a series of enzymatic reactions governed by specific gene clusters. The application of "omics" technologies is poised to revolutionize our understanding of these pathways within Entada species. nih.govnih.gov

Genomics: Sequencing the genomes of various Entada species will provide the foundational blueprint for identifying the genes responsible for the biosynthesis of this compound and other related compounds. researchgate.net This will enable the discovery of biosynthetic gene clusters (BGCs) that encode the enzymes involved in its formation.

Transcriptomics: By analyzing the complete set of RNA transcripts under different conditions, researchers can identify genes that are co-expressed with the production of this compound. nih.govfrontiersin.org This co-expression analysis is a powerful tool for pinpointing candidate genes within the biosynthetic pathway.

Metabolomics: This technology allows for the comprehensive analysis of the complete set of metabolites within a plant. nih.govresearchgate.net By correlating the presence of specific metabolites with gene expression data, it is possible to reconstruct the biosynthetic pathway and identify novel intermediates.

The integration of these omics platforms will provide a holistic view of the biosynthesis of this compound, from the genetic level to the final chemical product. nih.gov

Development of Novel In Vitro and In Vivo Research Models

To further investigate the biological activities of this compound, the development of more sophisticated research models is necessary.

In Vitro Models: While initial studies have utilized basic cell lines, future research should employ more complex in vitro systems such as 3D cell cultures, organ-on-a-chip models, and co-culture systems that more accurately mimic the physiological environment of human tissues. researchgate.netnih.govphenovista.com These models can provide more relevant data on the efficacy and mechanism of action of the compound. For instance, in vitro regeneration protocols for Entada phaseoloides are being developed to facilitate large-scale multiplication and study. researchgate.net

In Vivo Models: While preliminary in vivo studies have been conducted for some Entada extracts, there is a need for the development of specific animal models to evaluate the therapeutic potential of purified this compound for conditions like inflammatory diseases and pain. researchgate.netnih.gov These models will be crucial for understanding the pharmacokinetics and pharmacodynamics of the compound in a whole organism. nih.gov

Ecological Roles and Phytochemical Evolution within Entada Species

The production of specialized metabolites like this compound in plants is often driven by ecological pressures, such as defense against herbivores and pathogens. Understanding the ecological role of this compound is essential for a complete picture of its biological significance. Research in this area could involve studying the effects of this compound on insect herbivores and microbial pathogens relevant to Entada plants.

Furthermore, a comparative phytochemical analysis across different Entada species, coupled with phylogenetic studies, can provide insights into the evolution of the biosynthetic pathway for this compound and the chemical diversity within the genus. This evolutionary perspective can help in identifying novel related compounds with potentially unique biological activities.

Q & A

Q. What are the recommended methodologies for isolating Entadamide-A-β-D-glucopyranoside from Entada phaseoloides seeds?

- Methodological Answer : Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic purification. Sequential steps include:

- Maceration/Soxhlet extraction using polar solvents to recover glycosides.

- Liquid-liquid partitioning (e.g., ethyl acetate/water) to remove non-polar impurities.

- Column chromatography (silica gel or Sephadex LH-20) for preliminary separation.

- HPLC with reverse-phase C18 columns and UV detection (λ = 210–280 nm) for final purification. Validate purity via NMR (¹H/¹³C) and mass spectrometry (HRMS) .

- Challenges : Co-elution with structurally similar compounds may require advanced techniques like HILIC or ion-exchange chromatography.

Q. How can researchers confirm the structural identity of Entadamide-A-β-D-glucopyranoside?

- Methodological Answer : Structural elucidation requires a combination of:

- NMR spectroscopy :

- ¹H NMR to identify anomeric protons (δ 4.5–5.5 ppm) and aglycone signals.

- ¹³C NMR to distinguish β-D-glucopyranoside linkages (C1 ~104 ppm) and amide carbonyl groups (δ ~170 ppm) .

- Mass spectrometry : HRMS (ESI-TOF) for molecular formula validation (e.g., [M+Na]+ or [M-H]- ions).

- Comparative analysis : Match spectral data with published analogs (e.g., methyl glucopyranosides) to resolve stereochemical ambiguities .

Q. What in vitro assays are suitable for screening the anti-complement activity of Entadamide-A-β-D-glucopyranoside?

- Methodological Answer :

- Hemolytic assays : Measure inhibition of complement-mediated lysis of erythrocytes. Use sheep red blood cells sensitized with antibodies and exposed to serum complement. Quantify inhibition via spectrophotometry (OD412 nm) .

- ELISA-based C3a/C5a detection : Monitor downstream complement activation products using commercial kits.

- Controls : Include positive controls (e.g., EDTA) and validate with dose-response curves (IC50 calculation).

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across studies on Entadamide-A-β-D-glucopyranoside?

- Methodological Answer : Discrepancies may arise from:

- Source variability : Differences in plant genotypes or extraction protocols. Standardize raw material sourcing (e.g., seed collection region, drying methods) .

- Assay conditions : Optimize buffer pH, serum concentration, and incubation time for anti-complement assays.

- Data normalization : Express activity relative to a reference compound (e.g., rosmarinic acid for anti-complement studies). Use meta-analysis tools to compare datasets across publications .

Q. What strategies are effective for synthesizing Entadamide-A-β-D-glucopyranoside derivatives to study structure-activity relationships (SAR)?

- Methodological Answer :

- Glycosylation reactions : Use protected glucopyranosyl donors (e.g., trichloroacetimidates) to modify the aglycone. Optimize Lewis acid catalysts (BF3·Et2O) for regioselectivity .

- Amide modifications : Introduce alkyl/acyl groups via nucleophilic substitution or peptide coupling. Monitor reaction progress with TLC (silica gel 60 F254).

- Analytical validation : Compare derivative stability (e.g., pH-dependent hydrolysis) using LC-MS and circular dichroism (CD) .

Q. How should researchers design in vivo studies to evaluate the pharmacokinetics of Entadamide-A-β-D-glucopyranoside?

- Methodological Answer :

- Animal models : Administer the compound orally/intravenously to rodents. Collect plasma at timed intervals.

- Bioanalysis : Quantify plasma levels via UPLC-MS/MS with deuterated internal standards.

- Parameter calculation : Use non-compartmental analysis (NCA) for AUC, Cmax, and half-life.

- Challenges : Low bioavailability due to glycoside hydrolysis in the gut. Consider prodrug formulations or co-administration with β-glucosidase inhibitors .

Data Analysis & Reporting

Q. What statistical approaches are recommended for analyzing dose-dependent anti-complement activity?

- Methodological Answer :

- Non-linear regression : Fit data to sigmoidal models (e.g., log[inhibitor] vs. response in GraphPad Prism).

- ANOVA with post-hoc tests : Compare multiple derivatives. Adjust for false discovery rate (FDR) using Benjamini-Hochberg correction .

- Reporting standards : Include IC50 values, 95% confidence intervals, and replicate numbers (≥3 independent experiments) .

Q. How can researchers ensure reproducibility in structural characterization studies?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.